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In the landscape of targeted cancer therapy, the serine/threonine kinase AKT, a central node in

the PI3K/AKT/mTOR signaling pathway, has emerged as a critical target. Dysregulation of this

pathway is a frequent driver of tumorigenesis, promoting cell proliferation, survival, and

metabolic reprogramming. This guide provides a detailed head-to-head comparison of two

potent, ATP-competitive pan-AKT inhibitors: GSK690693 and ipatasertib (GDC-0068). Both

small molecules have been extensively evaluated in preclinical and clinical settings, and this

document aims to provide an objective comparison of their performance, supported by

available experimental data.

Mechanism of Action and Target Profile
Both GSK690693 and ipatasertib are ATP-competitive inhibitors that target all three isoforms of

AKT (AKT1, AKT2, and AKT3)[1][2][3]. By binding to the ATP-binding pocket within the kinase

domain of AKT, these inhibitors prevent the phosphorylation of downstream substrates,

effectively blocking the signal transduction cascade that promotes cancer cell growth and

survival[1][2][4].

GSK690693 is a novel aminofurazan-derived, ATP-competitive pan-AKT kinase inhibitor[1][5]. It

demonstrates low nanomolar potency against all three AKT isoforms[1][6][7]. While highly

selective for AKT isoforms against most other kinase families, it does exhibit some activity

against other members of the AGC kinase family, such as PKA and PKC[1][6].
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Ipatasertib (GDC-0068) is also a potent, orally bioavailable, small-molecule inhibitor of all three

AKT isoforms[2][3]. It functions as an ATP-competitive inhibitor, preventing the catalytic activity

of the kinase[2]. Preclinical studies have shown that ipatasertib is highly selective for AKT[3][8].

Quantitative Data Presentation
The following tables summarize the available quantitative data for GSK690693 and ipatasertib,

facilitating a direct comparison of their biochemical potency and cellular activity.

Table 1: In Vitro Kinase Inhibition (IC50, nmol/L)

Target GSK690693 Ipatasertib (GDC-0068)

AKT1 2[1][6][7] 5

AKT2 13[1][6][7] 21

AKT3 9[1][6][7] 6

PKA 24[6] -

PKCα 2[6] -

PKCβII 5[6] -

PKCγ 21[6] -

AMPK 50[6] -

DAPK3 81[6] -

PAK4 10[6] -

PAK5 52[6] -

PAK6 6[6] -

Data for ipatasertib's broader kinase selectivity was not as readily available in the public

domain as for GSK690693.

Table 2: Cellular Activity - Inhibition of GSK3β Phosphorylation (IC50, nmol/L)
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Cell Line GSK690693 Ipatasertib (GDC-0068)

BT474 (Breast) 43 - 150 (average range)[1] -

LNCaP (Prostate) 43 - 150 (average range)[1] -

SUM149 (Breast) 43 - 150 (average range)[1] -

U87MG (Glioblastoma) 43 - 150 (average range)[1] -

Directly comparable cellular IC50 values for ipatasertib in the same format were not available.

However, ipatasertib has demonstrated potent inhibition of downstream AKT signaling in

various cell lines.

Table 3: Preclinical In Vivo Antitumor Activity

Compound Model Dosing Outcome

GSK690693
BT474 Breast Cancer

Xenograft

30 mg/kg, i.p., once

daily

75% tumor growth

inhibition[7]

GSK690693
LNCaP Prostate

Cancer Xenograft

30 mg/kg, i.p., once

daily

60% tumor growth

inhibition[7]

GSK690693
Osteosarcoma

Xenografts (6 models)

30 mg/kg, daily x 5 for

6 weeks

Significantly increased

event-free survival in

all 6 models[9]

Ipatasertib

KPL4 Breast Cancer

Xenograft (PIK3CA

mutant)

100 mg/kg, p.o., daily
Significant tumor

growth inhibition[10]

Ipatasertib

Prostate Cancer

Xenograft (PTEN-

deficient)

-
Effective antitumor

activity[11]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating these inhibitors.
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for GSK690693

and ipatasertib.
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Caption: A generalized experimental workflow for the preclinical evaluation of AKT inhibitors.

Experimental Protocols
Biochemical Kinase Activity Assay
To determine the in vitro potency of the inhibitors against AKT isoforms, a common method

involves a radioactive or fluorescence-based kinase assay.

Objective: To measure the 50% inhibitory concentration (IC50) of the compound against

purified AKT1, AKT2, and AKT3 enzymes.

Materials: Purified, active recombinant human AKT1, AKT2, and AKT3 enzymes; a specific

peptide substrate for AKT (e.g., a derivative of GSK3); ATP (with a radiolabel like [γ-33P]ATP
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or for use in a fluorescence-based system); kinase buffer; and the test compounds

(GSK690693 or ipatasertib) dissolved in DMSO.

Procedure:

The AKT enzyme is incubated with varying concentrations of the inhibitor in the kinase

buffer for a defined period (e.g., 15-30 minutes) at room temperature.

The kinase reaction is initiated by adding the peptide substrate and ATP.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped, typically by adding a solution like phosphoric acid.

The amount of phosphorylated substrate is quantified. For radioactive assays, this

involves capturing the phosphorylated peptide on a filter and measuring radioactivity using

a scintillation counter. For fluorescence assays, a specific antibody that recognizes the

phosphorylated substrate is used, and the signal is read on a plate reader.

IC50 values are calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay
To assess the effect of the inhibitors on cancer cell growth, a cell viability or proliferation assay

is performed.

Objective: To determine the concentration of the inhibitor that reduces cell proliferation by

50% (IC50).

Materials: Cancer cell lines (e.g., BT474, LNCaP), cell culture medium, fetal bovine serum,

antibiotics, 96-well plates, and a viability reagent such as MTT or CellTiter-Glo.

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.
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The following day, the cells are treated with a range of concentrations of GSK690693 or

ipatasertib. A vehicle control (DMSO) is also included.

The cells are incubated with the compound for a specified period, typically 72 to 96

hours[9].

After the incubation period, the viability reagent is added to the wells according to the

manufacturer's instructions.

The absorbance or luminescence is measured using a microplate reader.

The results are expressed as a percentage of the vehicle-treated control, and IC50 values

are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study
To evaluate the antitumor efficacy of the inhibitors in a living organism, a tumor xenograft model

is commonly used.

Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.

Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells,

calipers for tumor measurement, and the formulated drug for administration (intraperitoneal

for GSK690693, oral for ipatasertib)[1][10].

Procedure:

Human tumor cells are injected subcutaneously into the flank of the immunocompromised

mice.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

The mice are then randomized into treatment and control (vehicle) groups.

The inhibitor is administered daily at a predetermined dose and route[1][9].

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor

volume is calculated using the formula: (length × width²)/2[1].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.researchgate.net/publication/310658437_A_First-in-Human_Phase_I_Study_of_the_ATP-Competitive_AKT_Inhibitor_Ipatasertib_Demonstrates_Robust_and_Safe_Targeting_of_AKT_in_Patients_with_Solid_Tumors
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The study continues for a defined period (e.g., 21-28 days) or until the tumors in the

control group reach a predetermined size.

The antitumor activity is often expressed as percent tumor growth inhibition (% TGI)[10].

Clinical Development and Outlook
Both GSK690693 and ipatasertib have progressed into clinical trials. Ipatasertib, in particular,

has been extensively studied in various cancers, including breast and prostate cancer[12][13].

Phase II trials like the LOTUS study showed promising results for ipatasertib in combination

with paclitaxel for triple-negative breast cancer (TNBC), especially in patients with

PIK3CA/AKT1/PTEN-altered tumors[14]. However, the subsequent Phase III IPATunity130 trial

did not meet its primary endpoint of improving progression-free survival in this biomarker-

selected population when adding ipatasertib to paclitaxel[15][16]. This highlights the

complexities of targeting the AKT pathway and the need for better predictive biomarkers.

GSK690693 has also been evaluated in Phase I clinical trials in patients with advanced solid

tumors and lymphomas[17][18]. These studies have shown that the drug is generally well-

tolerated and demonstrates a biologic effect on its target[18]. However, as a monotherapy, its

antitumor activity in molecularly unselected patient populations has been described as

modest[19][20].

Conclusion
GSK690693 and ipatasertib are both potent, ATP-competitive pan-AKT inhibitors with

demonstrated preclinical activity. Based on the available in vitro data, GSK690693 appears to

have slightly lower IC50 values for the AKT isoforms. However, both compounds effectively

inhibit AKT signaling and suppress tumor growth in preclinical models. The clinical

development of ipatasertib is more advanced, though recent Phase III results in TNBC were

disappointing, underscoring the challenges in translating preclinical efficacy to clinical benefit.

The future success of these and other AKT inhibitors will likely depend on the identification of

robust predictive biomarkers to select patients who are most likely to respond to treatment.

Further research, potentially including direct comparative studies, would be beneficial to fully

elucidate the nuanced differences between these two inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. benchchem.com [benchchem.com]

3. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

4. researchgate.net [researchgate.net]

5. Facebook [cancer.gov]

6. selleckchem.com [selleckchem.com]

7. medchemexpress.com [medchemexpress.com]

8. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces
apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing
Program - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly
regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

12. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]

13. Facebook [cancer.gov]

14. targetedonc.com [targetedonc.com]

15. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally
Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130
Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

16. aacrjournals.org [aacrjournals.org]

17. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models
Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

18. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607859?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.benchchem.com/pdf/Ipatasertib_An_In_Depth_Technical_Guide_to_an_ATP_Competitive_Pan_Akt_Inhibitor.pdf
https://www.creative-biolabs.com/adc/ipatasertib-akt-inhibitor.htm
https://www.researchgate.net/figure/Ipatasertib-mechanism-of-action-PI3K-AKT-signaling-pathway-Several-types-of-cancers_fig3_371858471
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-akt-kinase-inhibitor-gsk690693
https://www.selleckchem.com/products/GSK690693.html
https://www.medchemexpress.com/GSK-690693.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://www.researchgate.net/publication/310658437_A_First-in-Human_Phase_I_Study_of_the_ATP-Competitive_AKT_Inhibitor_Ipatasertib_Demonstrates_Robust_and_Safe_Targeting_of_AKT_in_Patients_with_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125489/
https://synapse.patsnap.com/article/what-is-ipatasertib-dihydrochloride-used-for
https://www.cancer.gov/research/participate/clinical-trials/intervention/ipatasertib?pn=1
https://www.targetedonc.com/view/early-survival-results-with-ipatasertib-for-mtnbc
https://pubmed.ncbi.nlm.nih.gov/39058425/
https://pubmed.ncbi.nlm.nih.gov/39058425/
https://pubmed.ncbi.nlm.nih.gov/39058425/
https://aacrjournals.org/clincancerres/article/30/19/4329/748552/Ipatasertib-plus-Paclitaxel-for-Patients-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://aacrjournals.org/cancerres/article/68/9_Supplement/LB-68/549466/AKT-inhibitor-GSK690693-Preliminary-results-from
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. dovepress.com [dovepress.com]

20. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide
Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Head-to-Head Comparison: GSK690693 vs. Ipatasertib
in AKT Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607859#head-to-head-comparison-of-gsk690693-
and-ipatasertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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